![molecular formula C13H15F3N4S B1458429 N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 1628317-93-0](/img/structure/B1458429.png)
N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine
Overview
Description
N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine (NPTTP) is a new compound that has recently been developed for use in scientific research. NPTTP is a heterocyclic compound that contains both a piperidine and a thienopyrimidine ring. It has been extensively studied due to its potential applications in the fields of medicinal chemistry, drug design, and biochemistry.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Synthesis and characterization of new substituted tricyclic compounds related to the specified compound demonstrated significant anti-bacterial and anti-fungal activities. This suggests potential applications in developing new antimicrobial agents (Mittal et al., 2011).
Synthesis and Characterization
- Novel Synthesis Methods : Research has focused on synthesizing various derivatives and exploring their chemical properties. For instance, the synthesis of 5,8-Diamino-Substituted Pyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines demonstrated new methods for creating such compounds, potentially leading to new applications in material science or pharmacology (Paronikyan et al., 2016).
Antiproliferative Activity
- Cancer Research : Some derivatives have been studied for their antiproliferative activity. For example, new Pyrimido[1,6-a]Thieno[2,3-d]Pyrimidine Derivatives were synthesized and evaluated for their potential in inhibiting cancer cell growth, showing promise for cancer treatment research (Atapour-Mashhad et al., 2017).
Antibacterial Activity
- Antibacterial Applications : Research into the antibacterial properties of piperidine containing pyrimidine imines and thiazolidinones has shown potential for treating bacterial infections (Merugu et al., 2010).
Antioxidant Activity
- Antioxidant Properties : A study on the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives found that these compounds exhibit significant antioxidant activity, which is crucial in combating oxidative stress-related diseases (Kotaiah et al., 2012).
Hypoglycemic Agents
- Diabetes Treatment : Research into N-(pyrimidin-4-yl)thiazol-2-amine derivatives found them to be effective as glucokinase activators, suggesting a role in diabetes treatment (Song et al., 2011).
Structural Analysis
- Crystallography : Structural analysis of enantiomeric derivatives provides insight into their chemical behavior, which is vital for designing effective drugs and materials (Gao et al., 2015).
properties
IUPAC Name |
N-piperidin-4-yl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4S/c14-13(15,16)6-9-5-10-11(18-7-19-12(10)21-9)20-8-1-3-17-4-2-8/h5,7-8,17H,1-4,6H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAECZTJRDHCXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



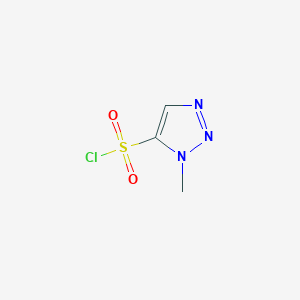
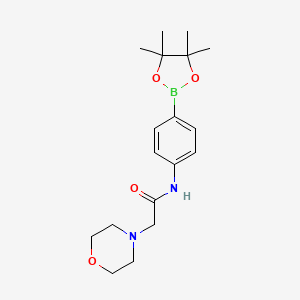
![1-[(2-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1458351.png)
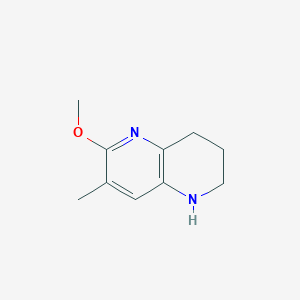
![Tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate](/img/structure/B1458354.png)


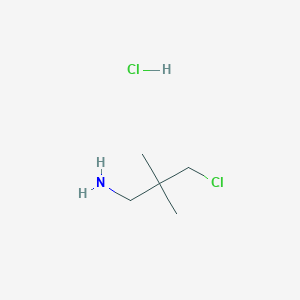
![Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B1458363.png)
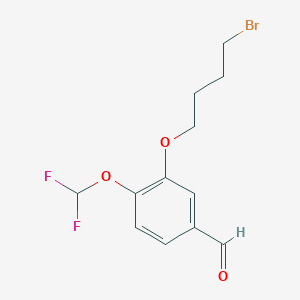
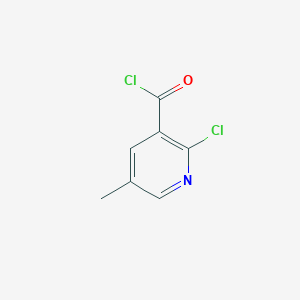
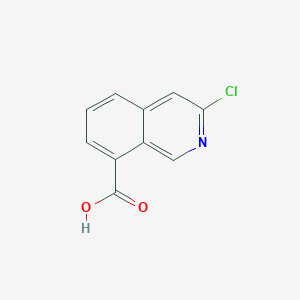
![(2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine](/img/structure/B1458368.png)
